Stereochemical Configuration Differentiation: Xylofuranosyl vs. Ribofuranosyl Sugar Identity
The most fundamental and verifiable differentiation of CAS 125291-15-8 is its xylofuranosyl sugar configuration, confirmed by IUPAC systematic name and InChI Key (VDOWHLFGBWKXJC-AYQXTPAHSA-N) . The closest commercially available analog, 3'-deoxy-3'-fluoroguanosine (CAS 123402-21-1), possesses an identical molecular formula (C₁₀H₁₂FN₅O₄, MW 285.23) and identical fluorine substitution at the 3'-position, but its InChI Key (VDOWHLFGBWKXJC-DXTOWSMRSA-N) reveals a different stereochemical configuration at the 2'- and 3'-carbons, corresponding to the D-ribofuranosyl rather than D-xylofuranosyl series . These two compounds are constitutional isomers whose stereochemical divergence is structurally analogous to the well-characterized differentiation between arabinofuranosyl (ara-) and ribofuranosyl nucleoside therapeutic classes [1].
| Evidence Dimension | Sugar configuration and stereochemistry (InChI Key identity) |
|---|---|
| Target Compound Data | InChI Key: VDOWHLFGBWKXJC-AYQXTPAHSA-N; Sugar: β-D-xylofuranosyl; Stereochemistry: (2R,3S,4R,5R) |
| Comparator Or Baseline | 3'-Deoxy-3'-fluoroguanosine (CAS 123402-21-1); InChI Key: VDOWHLFGBWKXJC-DXTOWSMRSA-N; Sugar: β-D-ribofuranosyl; Stereochemistry: (2R,3R,4R,5R) |
| Quantified Difference | Non-identical InChI Keys confirm distinct stereoisomers; the 3'-carbon absolute configuration (S in xylofuranosyl vs. R in ribofuranosyl) represents a chirality inversion at a critical position for enzyme recognition [1] |
| Conditions | Structural identity verified by IUPAC nomenclature and SMILES/InChI convention; data sourced from authoritative vendor technical datasheets and chemical registries |
Why This Matters
The distinct InChI Key and sugar configuration serve as fingerprint identifiers that guarantee the correct stereoisomer is procured for experiments where polymerase active-site geometry determines substrate versus inhibitor behavior.
- [1] Chu CK, Ma T, Shanmuganathan K, Wang C, Xiang Y, Pai SB, Yao GQ, Sommadossi JP, Cheng YC. Use of 2'-fluoro-5-methyl-β-L-arabinofuranosyluracil as a novel antiviral agent for hepatitis B virus and Epstein-Barr virus. Antimicrobial Agents and Chemotherapy. 1995;39(4):979-981. View Source
